molecular formula C10H5BrCl2N2 B057207 5-(4-Bromophenyl)-4,6-dichloropyrimidine CAS No. 146533-41-7

5-(4-Bromophenyl)-4,6-dichloropyrimidine

Cat. No. B057207
Key on ui cas rn: 146533-41-7
M. Wt: 303.97 g/mol
InChI Key: WEEFLZORZXLIJE-UHFFFAOYSA-N
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Patent
US08324232B2

Procedure details

A solution of 5-(4-bromophenyl)-4,6-dichloro-pyrimidine (4.00 g, 13.2 mmol) and benzylsulfamide potassium salt (7.38 g, 32.9 mmol) in DMSO (30 mL) was stirred at it for 24 h before being diluted with a 10% aq. citric acid solution (200 mL). The suspension that formed was filtered. The collected solid was washed well with water and dried under HV at 40° C. for 48 h to give the expected product as a white powder (6.15 g).
Quantity
4 g
Type
reactant
Reaction Step One
Name
benzylsulfamide potassium salt
Quantity
7.38 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([Cl:15])=[N:10][CH:11]=[N:12][C:13]=2Cl)=[CH:4][CH:3]=1.[K+].[CH2:17]([NH:24][S:25]([NH-:28])(=[O:27])=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CS(C)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cl:15][C:9]1[N:10]=[CH:11][N:12]=[C:13]([NH:28][S:25](=[O:26])(=[O:27])[NH:24][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C(=NC=NC1Cl)Cl
Name
benzylsulfamide potassium salt
Quantity
7.38 g
Type
reactant
Smiles
[K+].C(C1=CC=CC=C1)NS(=O)(=O)[NH-]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The collected solid was washed well with water
CUSTOM
Type
CUSTOM
Details
dried under HV at 40° C. for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NS(NCC1=CC=CC=C1)(=O)=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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